(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane
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Overview
Description
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom and a t-butyldimethylsilyloxy group attached to a toluene ring. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the t-butyldimethylsilyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane typically involves the protection of a hydroxyl group using t-butyldimethylsilyl chloride in the presence of a base, followed by bromination of the aromatic ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and bromination reactions. The use of automated synthesis equipment and high-purity reagents ensures consistency and scalability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Desilylation Reactions: The t-butyldimethylsilyloxy group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable base.
Desilylation: TBAF in THF is commonly used to remove the t-butyldimethylsilyloxy group.
Major Products Formed
Substitution: The major products depend on the nucleophile used, resulting in compounds like 2-(t-Butyldimethylsilyloxy)-5-aminotoluene or 2-(t-Butyldimethylsilyloxy)-5-thiotoluene.
Desilylation: The removal of the t-butyldimethylsilyloxy group yields 5-bromotoluene.
Scientific Research Applications
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.
Biological Studies: It is employed in the synthesis of biologically active molecules and as a protective group in the synthesis of sensitive compounds.
Mechanism of Action
The mechanism of action of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a protected bromotoluene derivative. The t-butyldimethylsilyloxy group protects the hydroxyl functionality during reactions, allowing selective bromination and subsequent functionalization. The bromine atom can be substituted by various nucleophiles, enabling the synthesis of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(t-Butyldimethylsilyloxy)-6-bromonaphthalene: Similar in structure but with a naphthalene ring instead of toluene.
2-(t-Butyldimethylsilyloxy)-4-bromoanisole: Features a methoxy group on the aromatic ring.
Uniqueness
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is unique due to its specific substitution pattern on the toluene ring, which provides distinct reactivity and selectivity in synthetic applications. The presence of both the t-butyldimethylsilyloxy group and the bromine atom allows for versatile functionalization strategies .
Properties
Molecular Formula |
C13H21BrOSi |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
(4-bromo-2-methylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
InChI Key |
QLOXEPNLFPISMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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